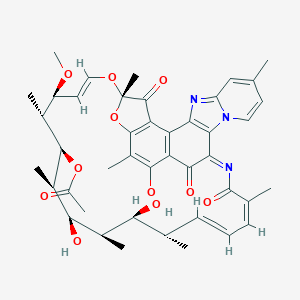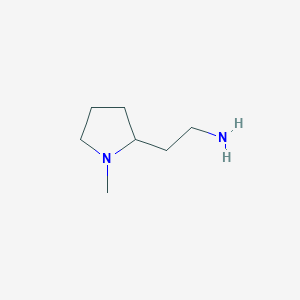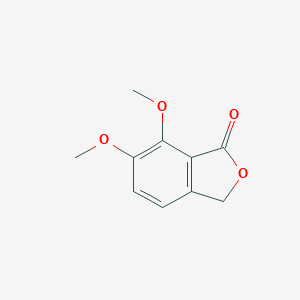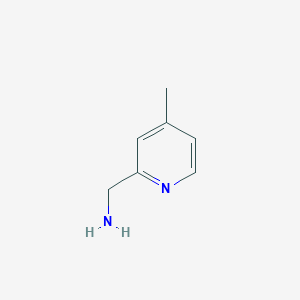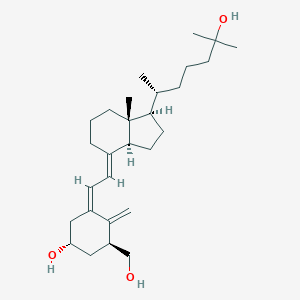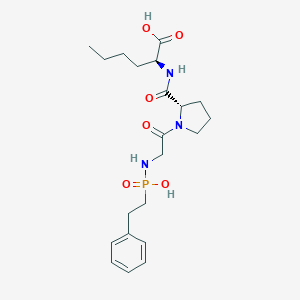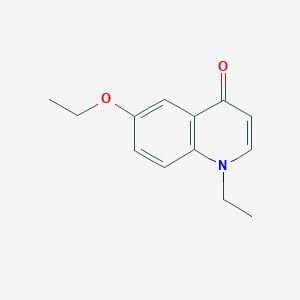
6-Ethoxy-1-ethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-1-ethylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been found to exhibit various biochemical and physiological effects that make it an important tool in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-1-ethylquinolin-4(1H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects
6-Ethoxy-1-ethylquinolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. Additionally, the compound has been found to exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Ethoxy-1-ethylquinolin-4(1H)-one in lab experiments is its unique properties. The compound has been found to exhibit various biochemical and physiological effects, making it an important tool in the field of medicine and biology. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 6-Ethoxy-1-ethylquinolin-4(1H)-one. One direction is to further investigate the mechanism of action of the compound. Another direction is to investigate the potential use of the compound in the treatment of various diseases, such as cancer and viral infections. Additionally, future research can focus on the development of new derivatives of the compound with improved properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 6-Ethoxy-1-ethylquinolin-4(1H)-one can be achieved through several methods. One of the most common methods is the reaction of ethyl 4-chloroquinoline-6-carboxylate with sodium ethoxide in ethanol. The reaction yields 6-Ethoxy-1-ethylquinolin-4(1H)-one as a white solid.
Aplicaciones Científicas De Investigación
6-Ethoxy-1-ethylquinolin-4(1H)-one has been widely used in scientific research due to its unique properties. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Propiedades
Número CAS |
127286-13-9 |
|---|---|
Nombre del producto |
6-Ethoxy-1-ethylquinolin-4(1H)-one |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
6-ethoxy-1-ethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-8-7-13(15)11-9-10(16-4-2)5-6-12(11)14/h5-9H,3-4H2,1-2H3 |
Clave InChI |
UWIHQOLKKJWXEN-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
SMILES canónico |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Sinónimos |
4(1H)-Quinolinone,6-ethoxy-1-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
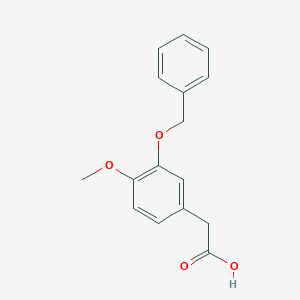
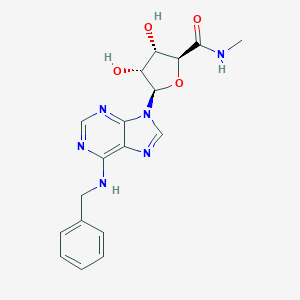
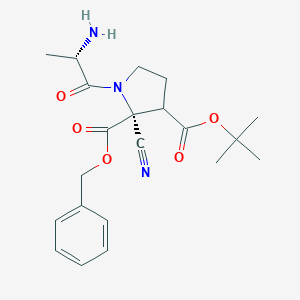
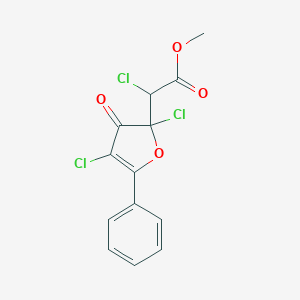
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
